molecular formula C22H20FNO3S2 B2894932 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034458-59-6

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2894932
CAS No.: 2034458-59-6
M. Wt: 429.52
InChI Key: BZIJPEYBUNQCTF-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS Number: 2034458-59-6) is a synthetic organic compound with a molecular formula of C 22 H 20 FNO 3 S 2 and a molecular weight of 429.5 g/mol . This chemically complex molecule features a 1,4-thiazepan core in its 1,1-dioxide form, substituted with a 2-fluorophenyl group. The structure is further functionalized by a methanone linker connected to a biphenyl system incorporating a thiophene heterocycle . This compound is provided as a high-purity chemical entity for research and development purposes. Its complex architecture, which includes multiple pharmacologically relevant motifs such as the fluorophenyl group and the thiophene ring, makes it a compound of significant interest in medicinal chemistry and drug discovery. Researchers are exploring its potential as a key intermediate or a scaffold for the synthesis of novel bioactive molecules. Further pharmacological and biochemical profiling is encouraged to elucidate its full potential. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3S2/c23-19-5-2-1-4-18(19)21-11-12-24(13-15-29(21,26)27)22(25)17-9-7-16(8-10-17)20-6-3-14-28-20/h1-10,14,21H,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIJPEYBUNQCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound B: 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS 1114886-12-2)

  • Structural Differences :
    • Benzothiazine core (six-membered ring) vs. thiazepane (seven-membered ring) in Compound A.
    • 4-Butylphenyl substituent vs. 2-fluorophenyl in Compound A.
  • Functional Implications: The benzothiazine ring in Compound B may exhibit different conformational flexibility compared to the thiazepane in Compound A, affecting binding pocket compatibility .

Compound C: (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone (CAS 1705888-25-0)

  • Structural Differences :
    • Lacks the 1,1-dioxido group present in Compound A.
    • 2-Methylthiazole substituent vs. thiophen-2-ylphenyl in Compound A.
  • Functional Implications :
    • The absence of sulfone in Compound C reduces polarity, likely decreasing aqueous solubility and metabolic stability compared to Compound A .
    • The methylthiazole group may engage in weaker π-π interactions than the thiophenylphenyl group in Compound A, altering receptor-binding profiles .

Compound D: 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one (CAS 2034458-62-1)

  • Structural Differences: Hydroxy-phenylpropanone side chain vs. thiophen-2-ylphenyl methanone in Compound A.
  • The phenylpropanone chain may sterically hinder interactions compared to the planar thiophen-2-ylphenyl group in Compound A .

Data Table: Structural and Physicochemical Comparison

Property Compound A Compound B Compound C Compound D
Core Structure 1,4-Thiazepane-1,1-dioxido Benzothiazine-1,1-dioxido 1,4-Thiazepane 1,4-Thiazepane-1,1-dioxido
Aromatic Substituent 4-(Thiophen-2-yl)phenyl 4-Butylphenyl 2-Methylthiazole Phenylpropanone
Molecular Weight 422.5 g/mol 407.5 g/mol (CAS 1114886-12-2) 336.5 g/mol (CAS 1705888-25-0) 391.5 g/mol (CAS 2034458-62-1)
Polar Groups Sulfone, fluorophenyl Sulfone, butyl Fluorophenyl Sulfone, hydroxy, fluorophenyl
Solubility (Predicted) Moderate (sulfone enhances polarity) Low (butyl group increases hydrophobicity) Low (lack of sulfone) Moderate (hydroxy and sulfone balance)

Research Findings and Implications

Electronic and Steric Effects

  • The sulfone group in Compound A enhances electron-withdrawing effects, stabilizing the thiazepane ring and improving resistance to oxidative metabolism compared to Compound C .
  • The thiophen-2-yl group in Compound A provides a larger conjugated system than Compound C’s methylthiazole, favoring interactions with aromatic residues in enzyme active sites .

Crystallographic Insights

  • Mercury software analyses () suggest that Compound A’s crystal packing is influenced by sulfone-mediated hydrogen bonds, unlike Compound C’s sulfide-based interactions .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions starting with the formation of the 1,4-thiazepane ring, followed by functionalization with fluorophenyl and thiophenyl groups. Key steps include:

  • Thiazepane ring synthesis : Cyclization of cysteine derivatives or reductive amination of disulfides under controlled pH and temperature .
  • Substitution reactions : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution (e.g., using Pd catalysis) and coupling of the thiophene-containing phenyl moiety via Suzuki-Miyaura cross-coupling .
  • Oxidation : Conversion of the thiazepane sulfur to a sulfone group using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .

Q. Characterization methods :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and purity .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography to resolve stereochemical ambiguities and confirm the sulfone group geometry .

Q. How can researchers confirm the molecular structure and purity of synthesized batches?

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for verifying fluorophenyl substitution patterns, while ¹H-¹³C HMBC correlations confirm connectivity between the thiazepane and methanone groups .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines the molecular formula (e.g., C₂₃H₂₀FNO₃S₂) and detects isotopic patterns for fluorine and sulfur .
  • HPLC with UV/Vis detection : Quantifies purity (>95%) and identifies by-products from incomplete oxidation or cross-coupling steps .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for biological assays .
  • Stability : The sulfone group enhances oxidative stability compared to non-oxidized thiazepanes, but light sensitivity requires storage in amber vials .
  • Melting point : Typically 150–160°C, verified via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity data across derivatives with varying substituents?

  • Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 2-fluorophenyl with 2,5-difluorophenyl) and assess impacts on receptor binding or enzyme inhibition .
  • Computational docking : Use molecular dynamics (MD) simulations to model interactions with targets (e.g., GPCRs or kinases) and correlate with experimental IC₅₀ values .
  • Data normalization : Control for batch-to-batch variability in purity using orthogonal analytical methods (e.g., LC-MS vs. NMR) .

Q. What methodologies elucidate the compound’s mechanism of action in pharmacological contexts?

  • Receptor binding assays : Radioligand competition studies (e.g., using ³H-labeled analogs) to determine Ki values for CNS targets .
  • Enzyme inhibition profiling : Screen against panels of kinases or proteases to identify off-target effects .
  • Cellular assays : Measure intracellular calcium flux or cAMP levels in HEK293 cells expressing candidate receptors .

Q. How can conformational dynamics of the thiazepane ring impact biological activity?

  • X-ray crystallography : Resolve ring puckering (e.g., chair vs. boat conformations) and correlate with activity .
  • Variable-temperature NMR : Detect ring-flipping kinetics and energy barriers in solution .
  • MD simulations : Model flexibility of the sulfone group and its role in target engagement .

Q. What strategies address stability challenges during long-term storage or in vivo studies?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
  • Lyophilization : Stabilize as a lyophilized powder under inert gas (argon) to prevent oxidation .
  • In vivo pharmacokinetics : Monitor plasma stability in rodent models using LC-MS/MS to identify metabolic hotspots (e.g., sulfone reduction) .

Q. How can researchers optimize derivatives for improved blood-brain barrier (BBB) penetration?

  • Lipophilicity tuning : Introduce electron-donating groups (e.g., methyl) to lower polar surface area (PSA) while maintaining logD ~2–3 .
  • P-glycoprotein (P-gp) efflux assays : Use MDCK-MDR1 cells to screen for P-gp substrate liability .
  • In silico prediction : Apply BBB-specific algorithms (e.g., BOILED-Egg model) to prioritize analogs .

Q. What analytical techniques resolve contradictions in reported spectral data?

  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals in aromatic regions caused by fluorophenyl and thiophenyl groups .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to clarify ambiguous HMBC correlations .
  • Cross-validate with synthetic standards : Compare retention times and fragmentation patterns against known intermediates .

Q. How can metabolic pathways be mapped to guide prodrug design?

  • In vitro hepatocyte assays : Identify phase I (oxidation, reduction) and phase II (glucuronidation) metabolites .
  • CYP450 inhibition screening : Prioritize analogs resistant to CYP3A4/2D6 metabolism .
  • Prodrug derivatization : Mask polar groups (e.g., methanone) with ester or carbamate linkers for improved bioavailability .

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